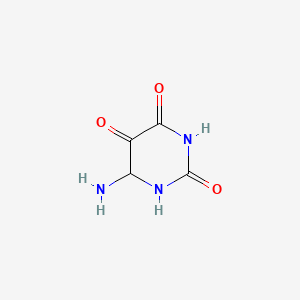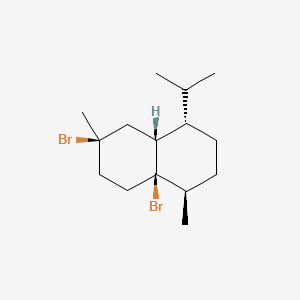
(1R,4S,4aR,6R,8aR)-6,8a-dibromo-1,6-dimethyl-4-propan-2-yl-1,2,3,4,4a,5,7,8-octahydronaphthalene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1R,4S,4aR,6R,8aR)-6,8a-dibromo-1,6-dimethyl-4-propan-2-yl-1,2,3,4,4a,5,7,8-octahydronaphthalene, chemically known as (1S,8aβ)-4aβ,7β-Dibromodecahydro-4β,7-dimethyl-1α-isopropylnaphthalene, is a sesquiterpene compound. It is characterized by its unique molecular structure, which includes two bromine atoms.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,4S,4aR,6R,8aR)-6,8a-dibromo-1,6-dimethyl-4-propan-2-yl-1,2,3,4,4a,5,7,8-octahydronaphthalene typically involves the bromination of bulgarene. The reaction is carried out by treating bulgarene with bromine in an organic solvent under controlled conditions. The reaction is usually performed at room temperature, and the product is purified through crystallization .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reaction vessels and automated systems to control the reaction conditions. The product is then purified using industrial-scale crystallization and filtration techniques .
化学反应分析
Types of Reactions
(1R,4S,4aR,6R,8aR)-6,8a-dibromo-1,6-dimethyl-4-propan-2-yl-1,2,3,4,4a,5,7,8-octahydronaphthalene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form debrominated products.
Substitution: It undergoes nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide are employed
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of debrominated hydrocarbons.
Substitution: Formation of substituted naphthalene derivatives
科学研究应用
(1R,4S,4aR,6R,8aR)-6,8a-dibromo-1,6-dimethyl-4-propan-2-yl-1,2,3,4,4a,5,7,8-octahydronaphthalene has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the synthesis of specialty chemicals and materials .
作用机制
The mechanism of action of (1R,4S,4aR,6R,8aR)-6,8a-dibromo-1,6-dimethyl-4-propan-2-yl-1,2,3,4,4a,5,7,8-octahydronaphthalene involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved are still under investigation, but it is known to affect cellular processes such as signal transduction and gene expression .
相似化合物的比较
Similar Compounds
- Muurolene dihydrochloride
- Cadinene dihydrochloride
- Amorphane derivatives
Uniqueness
(1R,4S,4aR,6R,8aR)-6,8a-dibromo-1,6-dimethyl-4-propan-2-yl-1,2,3,4,4a,5,7,8-octahydronaphthalene is unique due to its specific molecular structure and the presence of two bromine atoms. This gives it distinct chemical properties and reactivity compared to other similar sesquiterpene compounds .
属性
CAS 编号 |
19435-98-4 |
|---|---|
分子式 |
C15H26Br2 |
分子量 |
366.181 |
IUPAC 名称 |
(1R,4S,4aR,6R,8aR)-6,8a-dibromo-1,6-dimethyl-4-propan-2-yl-1,2,3,4,4a,5,7,8-octahydronaphthalene |
InChI |
InChI=1S/C15H26Br2/c1-10(2)12-6-5-11(3)15(17)8-7-14(4,16)9-13(12)15/h10-13H,5-9H2,1-4H3/t11-,12+,13-,14-,15-/m1/s1 |
InChI 键 |
HQEDYTUWPDQCEM-XLWJZTARSA-N |
SMILES |
CC1CCC(C2C1(CCC(C2)(C)Br)Br)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


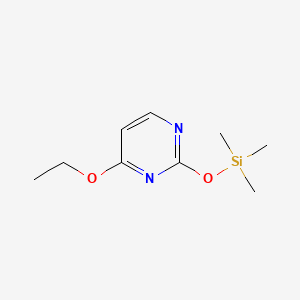

![N-[(Z)-cyclohexen-1-ylmethylideneamino]-2,4-dinitroaniline](/img/structure/B579746.png)
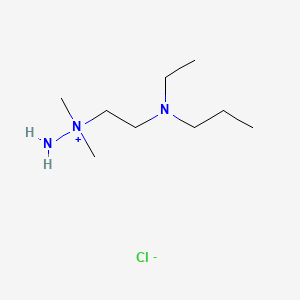
![(2R,4R)-4-butyl-1-ethyl-N-[(1R,2R)-2-hydroxy-1-[(2S,3S,4S,5R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]pyrrolidine-2-carboxamide](/img/structure/B579754.png)
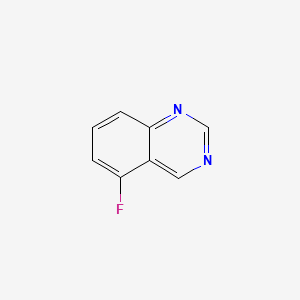
![(1S,2R,6S,10S,11S,14R,15R)-2,15-dimethyl-14-[(2R)-6-methylheptan-2-yl]tetracyclo[8.7.0.02,6.011,15]heptadecan-7-one](/img/structure/B579757.png)
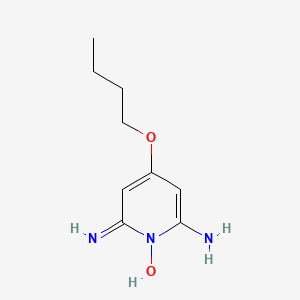
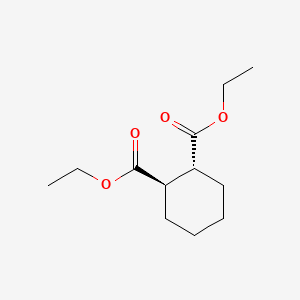
![7H-Thiazolo[5,4-e]indazole](/img/structure/B579760.png)
![[(3S,5S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]spiro[1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-6,2'-1,3-dioxolane]-3-yl] acetate](/img/structure/B579761.png)
![9-O-[(2S)-2-[[2-[[(2S)-1-[(2R)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]-methylamino]acetyl]-methylamino]-3-methylbutanoyl] 1-O-[(2S)-2-[[2-[[(2S)-1-[(2R,3S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]-methylamino]acetyl]-methylamino]-3-methylbutanoyl] 2-amino-4,6-dimethyl-3-oxophenoxazine-1,9-dicarboxylate](/img/structure/B579762.png)
